4-Methyl-2,6-diacetylpyridine
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Overview
Description
Difluocortolone is a potent topical corticosteroid used primarily in dermatology for the treatment of inflammatory skin disorders such as eczema, seborrheic eczema, lichen planus, and psoriasis . It is known for its anti-inflammatory, antipruritic, and vasoconstrictive properties, which help reduce inflammation, itching, and redness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the use of reagents such as fluorinating agents and oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of difluocortolone often involves the crystallization of difluocortolone valerate, a derivative of difluocortolone. The process includes dissolving difluocortolone valerate in a suitable solvent and then crystallizing it to obtain the desired product . The crystallized product is then formulated into various topical preparations such as creams, ointments, and lotions .
Chemical Reactions Analysis
Types of Reactions
Difluocortolone undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving difluocortolone include fluorinating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from the reactions involving difluocortolone include various derivatives such as difluocortolone valerate, which is used in topical formulations .
Scientific Research Applications
Difluocortolone has several scientific research applications, including:
Chemistry: Used as a model compound in studies involving corticosteroids and their derivatives.
Biology: Studied for its effects on cellular processes and inflammation.
Medicine: Widely used in dermatology for the treatment of inflammatory skin disorders.
Industry: Formulated into various topical preparations for commercial use.
Mechanism of Action
Difluocortolone exerts its effects by inducing the production of lipocortins, which are phospholipase A2 inhibitory proteins . This inhibition prevents the release of arachidonic acid, a precursor to inflammatory mediators such as prostaglandins and leukotrienes . By reducing the levels of these mediators, difluocortolone effectively reduces inflammation and associated symptoms .
Comparison with Similar Compounds
Similar Compounds
Hydrocortamate: A corticosteroid with similar anti-inflammatory properties.
Etiprednol dicloacetate: Another corticosteroid used in dermatology.
Prednicarbate: Known for its anti-inflammatory and immunosuppressive effects.
Uniqueness of Difluocortolone
Difluocortolone is unique due to its potent anti-inflammatory and antipruritic properties, making it highly effective in treating various inflammatory skin disorders . Its ability to induce lipocortins and inhibit the release of arachidonic acid sets it apart from other corticosteroids .
Properties
IUPAC Name |
1-(6-acetyl-4-methylpyridin-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-4-9(7(2)12)11-10(5-6)8(3)13/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILWOFXNHDEODM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553071 |
Source
|
Record name | 1,1'-(4-Methylpyridine-2,6-diyl)di(ethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114578-66-4 |
Source
|
Record name | 1,1'-(4-Methylpyridine-2,6-diyl)di(ethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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